Ethyl 4-(5-methylfuran-2-yl)-2-[[2-[(4-oxo-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]thiophene-3-carboxylate Ethyl 4-(5-methylfuran-2-yl)-2-[[2-[(4-oxo-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]thiophene-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 379236-58-5
VCID: VC21420830
InChI: InChI=1S/C30H27N3O5S3/c1-3-37-29(36)25-20(21-14-13-17(2)38-21)15-39-26(25)31-23(34)16-40-30-32-27-24(19-11-7-8-12-22(19)41-27)28(35)33(30)18-9-5-4-6-10-18/h4-6,9-10,13-15H,3,7-8,11-12,16H2,1-2H3,(H,31,34)
SMILES: CCOC(=O)C1=C(SC=C1C2=CC=C(O2)C)NC(=O)CSC3=NC4=C(C5=C(S4)CCCC5)C(=O)N3C6=CC=CC=C6
Molecular Formula: C30H27N3O5S3
Molecular Weight: 605.8g/mol

Ethyl 4-(5-methylfuran-2-yl)-2-[[2-[(4-oxo-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]thiophene-3-carboxylate

CAS No.: 379236-58-5

Cat. No.: VC21420830

Molecular Formula: C30H27N3O5S3

Molecular Weight: 605.8g/mol

* For research use only. Not for human or veterinary use.

Ethyl 4-(5-methylfuran-2-yl)-2-[[2-[(4-oxo-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]thiophene-3-carboxylate - 379236-58-5

Specification

CAS No. 379236-58-5
Molecular Formula C30H27N3O5S3
Molecular Weight 605.8g/mol
IUPAC Name ethyl 4-(5-methylfuran-2-yl)-2-[[2-[(4-oxo-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]thiophene-3-carboxylate
Standard InChI InChI=1S/C30H27N3O5S3/c1-3-37-29(36)25-20(21-14-13-17(2)38-21)15-39-26(25)31-23(34)16-40-30-32-27-24(19-11-7-8-12-22(19)41-27)28(35)33(30)18-9-5-4-6-10-18/h4-6,9-10,13-15H,3,7-8,11-12,16H2,1-2H3,(H,31,34)
Standard InChI Key XCYZZVFNTAAYIZ-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(SC=C1C2=CC=C(O2)C)NC(=O)CSC3=NC4=C(C5=C(S4)CCCC5)C(=O)N3C6=CC=CC=C6
Canonical SMILES CCOC(=O)C1=C(SC=C1C2=CC=C(O2)C)NC(=O)CSC3=NC4=C(C5=C(S4)CCCC5)C(=O)N3C6=CC=CC=C6

Introduction

Structural Characteristics and Classification

Chemical Structure Analysis

Ethyl 4-(5-methylfuran-2-yl)-2-[[2-[(4-oxo-3-phenyl-5,6,7,8-tetrahydro-benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]thiophene-3-carboxylate belongs to a class of complex heterocyclic compounds with multiple distinct structural components. The primary scaffold features a tetrahydrobenzothiolo[2,3-d]pyrimidine core, which consists of a benzothiophene structure fused with a pyrimidine ring. This specific structural arrangement is significant in medicinal chemistry due to its diverse biological activities, as evidenced by similar compounds in the thienopyrimidine class.

The compound contains several key functional groups arranged in a precise configuration. At one end, there is an ethyl carboxylate group attached to a thiophene ring, which itself bears a 5-methylfuran-2-yl substituent. The thiophene component also features an amino group that connects to the benzothiolo[2,3-d]pyrimidine moiety through a sulfanylacetyl linker. The benzothiolo[2,3-d]pyrimidine portion contains a phenyl substituent at the 3-position and a carbonyl group at the 4-position.

The tetrahydro component indicates that part of the benzothiophene ring system is saturated, specifically the benzene portion, giving it distinct conformational properties that likely influence its biological activity profile and chemical behavior.

Structural Classification

This compound can be classified as a multi-heterocyclic system incorporating:

  • A tetrahydrobenzothiolo[2,3-d]pyrimidine core

  • A thiophene carboxylate component

  • A methylfuran substituent

  • A sulfanylacetyl linker

  • Multiple functional groups including ester, amide, and thioether

The presence of these structural elements places this compound in several chemical categories simultaneously:

Structural ComponentChemical Classification
Benzothiolo[2,3-d]pyrimidineFused heterocycle, Thienopyrimidine
Thiophene-3-carboxylateThiophene derivative, Carboxylic ester
5-MethylfuranFuran derivative
Sulfanylacetyl linkageThioether, Amide functionality
Tetrahydro modificationPartially saturated heterocycle

This complex classification reflects the compound's potential for multiple interaction points with biological systems, suggesting versatility in its possible applications.

Synthesis Approaches

Retrosynthetic Analysis

The synthesis of Ethyl 4-(5-methylfuran-2-yl)-2-[[2-[(4-oxo-3-phenyl-5,6,7,8-tetrahydro-benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]thiophene-3-carboxylate likely requires a convergent synthetic approach due to its structural complexity. Based on examination of related compounds, the synthesis can be divided into three major components:

  • Preparation of the tetrahydrobenzothiolo[2,3-d]pyrimidine core

  • Synthesis of the functionalized thiophene component

  • Coupling of these components through the sulfanylacetyl linker

The tetrahydrobenzothiolo[2,3-d]pyrimidine moiety synthesis would likely begin with a tetrahydrobenzothiophene precursor that undergoes cyclization to form the pyrimidine ring. The thiophene component would require selective functionalization to incorporate the methylfuran substituent and the ethyl carboxylate group.

Physical and Chemical Properties

Predicted Physicochemical Characteristics

Based on its structure, Ethyl 4-(5-methylfuran-2-yl)-2-[[2-[(4-oxo-3-phenyl-5,6,7,8-tetrahydro-benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]thiophene-3-carboxylate is expected to have the following properties:

PropertyPredicted Value/Characteristic
Physical StateLikely a crystalline solid at room temperature
SolubilityLimited water solubility; better solubility in organic solvents like DMSO, DMF, and chloroform
Molecular WeightHigh (approximately 650-700 g/mol)
LogPRelatively high (estimated 4-5) indicating lipophilicity
Hydrogen Bond DonorsAt least 1 (NH group)
Hydrogen Bond AcceptorsMultiple (carbonyl, ester, thioether, and heteroatoms)
Melting PointLikely above 200°C
UV AbsorptionExpected significant absorption due to multiple conjugated systems

The compound's high lipophilicity and limited water solubility would influence its bioavailability and administration methods in potential therapeutic applications.

Chemical Reactivity

The compound contains several reactive sites:

  • The ethyl carboxylate group can undergo hydrolysis to yield the corresponding carboxylic acid

  • The amide linkage provides a site for potential hydrolysis under strong acidic or basic conditions

  • The thioether bridge presents a potential oxidation site to form sulfoxide or sulfone derivatives

  • The furan ring offers sites for electrophilic aromatic substitution reactions

  • The pyrimidine nitrogen atoms could serve as nucleophilic centers

These reactive sites would influence the compound's stability under various conditions and provide opportunities for derivatization to create analog compounds with potentially modified properties.

Therapeutic AreaPotential MechanismStructural Basis
OncologyKinase inhibitionBenzothiolo[2,3-d]pyrimidine scaffold and substituent pattern
Anti-inflammatoryModulation of inflammatory signaling pathwaysHeterocyclic system with multiple binding sites
AntimicrobialInteraction with microbial cellular processesComplex heterocyclic structure with lipophilic properties
Central Nervous SystemInteraction with neurotransmitter systemsNitrogen-containing heterocycles and aromatic components

The compound's complex structure suggests it may have highly specific interactions with biological targets, potentially offering selectivity that could reduce off-target effects in therapeutic applications.

Analytical Methods for Characterization

Spectroscopic Identification

The complete characterization of Ethyl 4-(5-methylfuran-2-yl)-2-[[2-[(4-oxo-3-phenyl-5,6,7,8-tetrahydro-benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]thiophene-3-carboxylate would require multiple complementary analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR would show characteristic signals for aromatic protons, methylfuran protons, ethyl ester protons, and tetrahydro protons

    • ¹³C NMR would confirm carbon atoms in various chemical environments

    • 2D techniques (COSY, HSQC, HMBC) would help establish connectivity

  • Mass Spectrometry:

    • High-resolution mass spectrometry would confirm the molecular formula

    • Fragmentation pattern analysis would provide structural confirmation

    • Tandem MS could identify key structural components

  • Infrared Spectroscopy:

    • Would show characteristic bands for carbonyl groups (ester, amide)

    • NH stretching vibrations would be observable

    • Aromatic and heteroaromatic ring vibrations would be present

  • UV-Visible Spectroscopy:

    • Would provide information about the conjugated systems

    • Characteristic absorption patterns would be observed

Chromatographic Analysis

Purification and analysis of this compound would likely involve:

  • High-Performance Liquid Chromatography (HPLC):

    • Reverse-phase HPLC with gradient elution

    • UV detection at multiple wavelengths

    • Method development would require optimization of mobile phase composition

  • Thin-Layer Chromatography (TLC):

    • For reaction monitoring and initial purity assessment

    • Multiple solvent systems would be needed to establish optimal separation

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • May require derivatization due to the compound's high molecular weight

    • Would provide both retention time data and mass spectral information

These analytical methods would be essential for confirming the identity, purity, and structural integrity of the synthesized compound.

Structure-Based Drug Design Considerations

Molecular Docking and Target Prediction

The complex structure of Ethyl 4-(5-methylfuran-2-yl)-2-[[2-[(4-oxo-3-phenyl-5,6,7,8-tetrahydro-benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]thiophene-3-carboxylate presents interesting opportunities for molecular docking studies. Computational analysis could predict potential binding to various protein targets, particularly:

  • Kinases: The multi-ring system could potentially interact with ATP-binding sites

  • Nuclear receptors: The lipophilic regions could facilitate binding in hydrophobic pockets

  • Proteases: The amide functionality could serve as a hydrogen bonding partner

  • Enzymes involved in cell signaling: The complex structure might offer selective binding

Molecular modeling would be valuable in predicting the three-dimensional conformation of this compound and its potential interactions with biological targets. The flexibility introduced by the tetrahydro portion and the sulfanylacetyl linker would require careful conformational analysis.

Pharmacokinetic Predictions

Based on structural features, the following pharmacokinetic properties can be anticipated:

ParameterPredictionJustification
AbsorptionLimited oral bioavailabilityHigh molecular weight, lipophilicity
DistributionHigh plasma protein bindingLipophilic character, aromatic rings
MetabolismLikely substrate for CYP450 enzymesMultiple metabolic soft spots (ester, thioether)
ExcretionPrimarily hepatic metabolism followed by biliary/fecal excretionHigh lipophilicity limiting renal excretion
Blood-Brain Barrier PermeabilityLimitedHigh molecular weight despite lipophilicity

These predictions would be important considerations for any potential therapeutic development involving this compound, potentially guiding formulation strategies and dosing regimens.

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